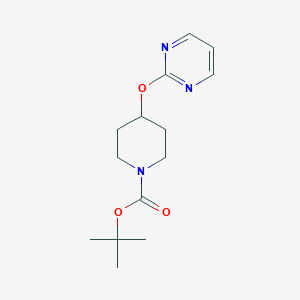

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrimidin-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidin-2-yloxy group.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the development of new pharmaceuticals .

Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate.

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another similar compound used in the synthesis of biologically active molecules.

Uniqueness: this compound is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS Number: 412293-91-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3 with a molecular weight of approximately 279.34 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrimidine moiety, which are crucial for its biological interactions.

Preliminary studies suggest that this compound exhibits various biological activities, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the pyrimidine group may enhance interactions with biological targets, making it a candidate for further pharmacological evaluation.

Pharmacological Properties

The compound's pharmacological profile includes:

- Antimicrobial Activity : Initial screenings indicate potential antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in oncology.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may have applications in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities.

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Tert-butyl Group | Increases lipophilicity | Enhances membrane permeability |

| Pyrimidine Moiety | Potential receptor interaction | May target specific kinases or enzymes |

| Piperidine Ring | Central to activity | Essential for binding to biological targets |

Case Studies

- Anticancer Studies : A study conducted on various cancer cell lines showed that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

- Antimicrobial Efficacy : In vitro tests revealed that the compound demonstrated inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Neuroprotective Research : A recent investigation into neuroprotective properties showed that the compound could reduce oxidative stress in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease.

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXZBXZDBAHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626672 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-91-5 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.